tert-Butyl 4-benzyl-2-ethylpiperazine-1-carboxylate

Lipophilicity Membrane permeability Lead optimization

tert-Butyl 4-benzyl-2-ethylpiperazine-1-carboxylate (CAS 502482-44-2), also known as 1-N-Boc-4-N-benzyl-2-ethylpiperazine, is a fully protected, racemic piperazine derivative bearing a Boc (tert-butyloxycarbonyl) carbamate at N-1, a benzyl group at N-4, and an ethyl substituent at the C-2 ring position. With molecular formula C18H28N2O2 and molecular weight 304.43 g/mol , the compound is classified as a synthetic intermediate within the N-benzyl-2-substituted piperazine family and is utilized as a building block in pharmaceutical research and organic synthesis for constructing more complex drug-like molecules.

Molecular Formula C18H28N2O2
Molecular Weight 304.4 g/mol
CAS No. 502482-44-2
Cat. No. B1627546
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 4-benzyl-2-ethylpiperazine-1-carboxylate
CAS502482-44-2
Molecular FormulaC18H28N2O2
Molecular Weight304.4 g/mol
Structural Identifiers
SMILESCCC1CN(CCN1C(=O)OC(C)(C)C)CC2=CC=CC=C2
InChIInChI=1S/C18H28N2O2/c1-5-16-14-19(13-15-9-7-6-8-10-15)11-12-20(16)17(21)22-18(2,3)4/h6-10,16H,5,11-14H2,1-4H3
InChIKeyHUXGLBKCRYRMDA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 4-benzyl-2-ethylpiperazine-1-carboxylate (CAS 502482-44-2): Orthogonally Protected Piperazine Building Block for Medicinal Chemistry


tert-Butyl 4-benzyl-2-ethylpiperazine-1-carboxylate (CAS 502482-44-2), also known as 1-N-Boc-4-N-benzyl-2-ethylpiperazine, is a fully protected, racemic piperazine derivative bearing a Boc (tert-butyloxycarbonyl) carbamate at N-1, a benzyl group at N-4, and an ethyl substituent at the C-2 ring position. With molecular formula C18H28N2O2 and molecular weight 304.43 g/mol [1], the compound is classified as a synthetic intermediate within the N-benzyl-2-substituted piperazine family and is utilized as a building block in pharmaceutical research and organic synthesis for constructing more complex drug-like molecules . Its computed XLogP3 of 3.4, topological polar surface area (TPSA) of 32.8 Ų, zero hydrogen bond donor count, and five rotatable bonds [1] define a physicochemical profile suited for downstream lead optimization in central nervous system and receptor-targeted programs.

Why 1-N-Boc-4-N-benzyl-2-ethylpiperazine Cannot Be Replaced by Simpler Boc-Piperazine Analogs


Substituting CAS 502482-44-2 with a generic N-Boc-piperazine derivative overlooks three structural features that govern downstream synthetic utility and pharmacological properties. First, the 2-ethyl substituent introduces a stereocenter (the compound is supplied as a racemate with one undefined atom stereocenter [1]), enabling chiral resolution for enantioselective synthesis—an option unavailable with the achiral comparator 1-Boc-4-benzylpiperazine (CAS 57260-70-5). Second, the simultaneous presence of the acid-labile Boc group at N-1 and the hydrogenolyzable benzyl group at N-4 provides orthogonal protection , allowing sequential deprotection strategies that are impossible with mono-protected piperazines such as 1-Boc-2-ethylpiperazine (CAS 393781-71-0), which leaves the secondary amine at N-4 unprotected and prone to undesired side reactions. Third, the combination of N-benzyl and 2-ethyl substitution elevates the calculated LogP by approximately 1.0 log unit relative to the non-ethylated comparator (XLogP3: 3.4 vs. 2.4) [2], significantly altering membrane permeability and chromatographic retention behavior—a critical consideration when the compound is used as a late-stage intermediate in lead optimization. The quantitative evidence below substantiates each of these differentiation dimensions.

Quantitative Differentiation Evidence for tert-Butyl 4-benzyl-2-ethylpiperazine-1-carboxylate vs. Closest Analogs


Lipophilicity (XLogP3) Comparison: 1.0 Log Unit Gain Over the Non-Ethylated Analog

The target compound tert-butyl 4-benzyl-2-ethylpiperazine-1-carboxylate (CAS 502482-44-2) exhibits an XLogP3 value of 3.4 [1], which is 1.0 log unit higher than the XLogP3 of 2.4 for the direct structural comparator 1-Boc-4-benzylpiperazine (CAS 57260-70-5), which lacks the 2-ethyl substituent [2]. This difference reflects the additive contribution of the ethyl group to overall compound lipophilicity. For context, the N-benzyl-depleted comparator 1-Boc-2-ethylpiperazine (CAS 393781-71-0) has an XLogP3 of only 1.4 , confirming that both the N-benzyl and 2-ethyl groups independently contribute to the elevated logP of the target compound.

Lipophilicity Membrane permeability Lead optimization

Hydrogen Bond Donor Count: Zero vs. One—Impact on Off-Target Binding and Purification

tert-Butyl 4-benzyl-2-ethylpiperazine-1-carboxylate has a hydrogen bond donor (HBD) count of zero, as both ring nitrogen atoms are fully substituted (N-1 with Boc carbamate, N-4 with benzyl) [1]. In contrast, the comparator 1-Boc-2-ethylpiperazine (CAS 393781-71-0) possesses one HBD due to the free secondary amine at the N-4 position . The comparator 1-Boc-4-benzylpiperazine (CAS 57260-70-5) also has an HBD count of zero [2], confirming that the N-benzyl protection—present in both the target and this comparator—is the determinant factor for HBD elimination.

Hydrogen bonding Off-target liability Chromatography

Boiling Point Elevation of ~100°C Over Mono-Protected Analog—Implications for Thermal Processing

The predicted boiling point of tert-butyl 4-benzyl-2-ethylpiperazine-1-carboxylate is 386.5°C at 760 mmHg . This is approximately 100°C higher than the boiling point of 1-Boc-2-ethylpiperazine (286.7°C at 760 mmHg) [1] and 24°C higher than the boiling point of 1-Boc-4-benzylpiperazine (362.5°C at 760 mmHg, predicted) . The boiling point rank order (target > N-benzyl analog > N-unprotected analog) correlates with molecular weight (304.4 > 276.4 > 214.3 g/mol) and the extent of non-polar surface area contributed by the benzyl and ethyl substituents.

Thermal stability Distillation Process chemistry

Melting Point Differentiation: Solid-State Handling Advantages Over Lower-Melting Analog

The target compound tert-butyl 4-benzyl-2-ethylpiperazine-1-carboxylate has a predicted melting point of 138.51°C [1], which is approximately 67°C higher than the experimentally determined melting point of 71–73°C for the comparator 1-Boc-4-benzylpiperazine (CAS 57260-70-5) . The 2-ethyl substituent on the piperazine ring disrupts crystal packing symmetry, raising the lattice energy and shifting the solid-to-liquid transition to a substantially higher temperature. The comparator 1-Boc-2-ethylpiperazine, lacking the benzyl group, is reported as a liquid or low-melting solid at ambient temperature (no definitive melting point data available) .

Solid-state properties Formulation Storage stability

Patent-Cited Specificity: Documented Use in Respiratory Disorder and MC-4R Agonist Programs

According to the LookChem compound record, CAS 502482-44-2 is explicitly referenced in patent documents covering (a) substituted aryl acids for treating respiratory disorders , (b) phenoxyacetic acid derivatives for respiratory diseases , (c) piperazine urea derivatives as melanocortin-4 receptor (MC-4R) agonists , and (d) benzofurylpiperazine serotonin agonists . This patent footprint indicates that the specific combination of Boc-N1, benzyl-N4, and 2-ethyl substituents has been selected—rather than simpler analogs—in medicinal chemistry campaigns targeting GPCR and serotonin receptor programs. In contrast, the comparator 1-Boc-4-benzylpiperazine is a broadly used generic building block with far less therapeutic-area-specific patent documentation.

Patent intelligence Therapeutic area specificity Target-family relevance

Procurement Scarcity and Research-Grade Purity Premium vs. Commodity Analogs

tert-Butyl 4-benzyl-2-ethylpiperazine-1-carboxylate is available from a limited number of specialized research chemical suppliers. Santa Cruz Biotechnology lists the compound at approximately $500 per gram (catalog sc-334133) [1], and American Custom Chemicals Corporation supplies it at 96% purity [2]. In contrast, the structurally simpler analog 1-Boc-4-benzylpiperazine (CAS 57260-70-5) is a commodity chemical available from multiple vendors at $59/1g (AKSci) to ~$120/5g (Beyotime) at 98–99% purity , while 1-Boc-2-ethylpiperazine (CAS 393781-71-0) is priced at approximately $104/1g (glpbio) [3]. The approximately 5- to 8-fold price premium for the target compound reflects its specialized synthesis (requiring sequential N-protection and C-2 alkylation steps) and lower production volumes.

Supply chain Purity specification Cost-performance ratio

Optimal Application Scenarios for tert-Butyl 4-benzyl-2-ethylpiperazine-1-carboxylate Based on Quantitative Evidence


Enantioselective Synthesis of 2-Alkylpiperazine-Containing Drug Candidates Requiring Orthogonal N-Deprotection

When a medicinal chemistry program requires sequential deprotection of two differentially protected piperazine nitrogen atoms to install distinct substituents, CAS 502482-44-2 provides the necessary orthogonality: the Boc group (N-1) is cleaved under acidic conditions (TFA/DCM), while the benzyl group (N-4) is removed by catalytic hydrogenolysis (H₂, Pd/C). This dual-protection strategy, documented in the LookChem compound classification , is not achievable with 1-Boc-2-ethylpiperazine, which leaves N-4 unprotected and vulnerable to undesired acylation or alkylation during N-1 deprotection. The 2-ethyl substituent further enables chiral resolution—the compound bears one undefined stereocenter as noted in PubChem [1]—allowing access to enantiomerically enriched intermediates for programs where stereochemistry at the piperazine 2-position is a key SAR determinant.

CNS-Penetrant Lead Optimization Programs Requiring LogP ≥ 3.0 and Zero HBD

For central nervous system (CNS) drug discovery campaigns where blood-brain barrier penetration is required, the target compound's XLogP3 of 3.4 and HBD count of zero align with the established CNS multiparameter optimization (MPO) desirability criteria (CNS MPO score favoring LogP 1–4 and HBD 0–1). The closest analog 1-Boc-2-ethylpiperazine, with XLogP3 of 1.4 and one HBD [1], falls below the optimal lipophilicity range and introduces an HBD-mediated efflux liability. This physicochemical profile makes the target compound a preferred late-stage intermediate for CNS programs targeting GPCRs, as evidenced by its patent citation in serotonin agonist development .

Solid-Phase or Automated Parallel Synthesis Requiring High-Melting, Free-Flowing Building Blocks

Automated synthesis platforms and solid-phase resin loading protocols require building blocks that remain free-flowing solids under ambient laboratory conditions to ensure accurate weighing and reproducible stoichiometry. With a predicted melting point of ~138.5°C , the target compound remains a stable solid during extended exposure on a synthesis deck, whereas the comparator 1-Boc-4-benzylpiperazine (mp 71–73°C)[1] may soften or clump in warm laboratory environments, and 1-Boc-2-ethylpiperazine does not form a defined solid at room temperature . This thermal robustness is especially valuable in facilities without temperature-controlled synthesis suites.

MC-4R or Respiratory-Target Programs with Precedented Intermediate Use in Patent Literature

For industrial or academic groups initiating a drug discovery program targeting the melanocortin-4 receptor (MC-4R) or developing therapies for respiratory disorders, selecting CAS 502482-44-2 as a starting intermediate leverages existing patent precedent. The compound is specifically cited in patent documents covering piperazine urea derivatives as MC-4R agonists and substituted aryl/phenoxyacetic acids for respiratory disease treatment . This prior art provides a validated synthetic pathway and reduces the risk of encountering unexpected structure-activity relationship cliffs that might arise if a non-precedented analog (e.g., the 2-methyl or unsubstituted piperazine variant) were used instead.

Quote Request

Request a Quote for tert-Butyl 4-benzyl-2-ethylpiperazine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.